4-Butoxypiperidine

Übersicht

Beschreibung

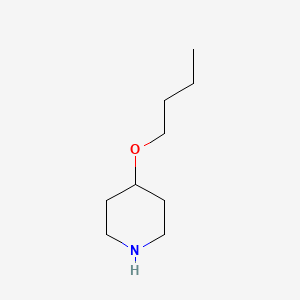

4-Butoxypiperidine is a chemical compound with the molecular formula C₉H₁₉NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a butoxy group attached to the fourth carbon of the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxypiperidine typically involves the reaction of piperidine with butyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the butyl bromide, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Butoxypiperidine is classified as a piperidine derivative with the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 169.27 g/mol

The compound features a butoxy group attached to the nitrogen of the piperidine ring, which influences its solubility and biological activity.

Medicinal Chemistry

This compound serves as a building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a versatile intermediate in drug development.

- Antidepressant Activity : Research has indicated that derivatives of piperidine, including this compound, exhibit potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

- Analgesic Properties : Some studies have suggested that this compound may possess analgesic properties, making it a candidate for pain management therapies .

Neuropharmacology

The compound's interaction with neurotransmitter receptors has been a focal point in neuropharmacological studies.

- Dopamine Receptor Modulation : this compound has been explored for its ability to modulate dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .

- Cognitive Enhancement : Investigations into cognitive enhancement have shown that compounds related to this compound may improve memory and learning processes by affecting cholinergic signaling pathways .

Data Tables

Case Study 1: Antidepressant Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their antidepressant potential. The compounds were tested in animal models for their effects on behavior associated with depression. Results indicated that certain derivatives significantly reduced depressive-like behaviors compared to control groups, suggesting their potential for further development into therapeutic agents .

Case Study 2: Neuropharmacological Effects

A study conducted at a leading pharmacological research institute investigated the effects of this compound on cognitive functions in rodents. The study found that administration of the compound improved performance in memory tasks when compared to untreated controls. This suggests that this compound may enhance cognitive function through modulation of neurotransmitter systems involved in learning and memory processes .

Conclusions

This compound demonstrates significant potential across various scientific research domains, particularly in medicinal chemistry and neuropharmacology. Its ability to act as an intermediate in drug synthesis and its promising biological activities make it a valuable compound for future research endeavors. Continued investigation into its mechanisms of action and therapeutic applications could lead to novel treatments for psychiatric disorders and cognitive impairments.

Wirkmechanismus

The mechanism of action of 4-Butoxypiperidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies .

Vergleich Mit ähnlichen Verbindungen

4-Butoxypiperidine can be compared with other piperidine derivatives, such as:

4-Methoxypiperidine: Similar structure but with a methoxy group instead of a butoxy group.

4-Ethoxypiperidine: Features an ethoxy group, making it less bulky than this compound.

4-Propoxypiperidine: Contains a propoxy group, offering intermediate properties between ethoxy and butoxy derivatives.

These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and applications .

Eigenschaften

IUPAC Name |

4-butoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPJZKQGJWZWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626078 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-10-1 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.